molecular formula C9H5ClN2O2 B2932974 4-Chloro-1,7-naphthyridine-2-carboxylic acid CAS No. 2260933-06-8

4-Chloro-1,7-naphthyridine-2-carboxylic acid

Cat. No. B2932974
CAS RN: 2260933-06-8
M. Wt: 208.6
InChI Key: UWDPCVHSTBDNKK-UHFFFAOYSA-N
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Description

4-Chloro-1,7-naphthyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H5ClN2O2 . It is a derivative of naphthyridine, a class of heterocyclic compounds that have significant importance in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which includes 4-Chloro-1,7-naphthyridine-2-carboxylic acid, has been a subject of research for many years . The synthesis process often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1,7-naphthyridine-2-carboxylic acid consists of a naphthyridine core with a chlorine atom at the 4th position and a carboxylic acid group at the 2nd position . The InChI code for this compound is 1S/C9H5ClN2O2/c10-6-3-7 (9 (13)14)12-8-4-11-2-1-5 (6)8/h1-4H, (H,13,14) .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including 4-Chloro-1,7-naphthyridine-2-carboxylic acid, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .


Physical And Chemical Properties Analysis

4-Chloro-1,7-naphthyridine-2-carboxylic acid is a powder with a molecular weight of 208.6 .

Scientific Research Applications

Medicinal Chemistry

Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .

Anticancer Properties

Functionalized 1,6-naphthyridines have shown promising anticancer properties. A thorough study of the anticancer activity of 1,6-naphthyridines on different cancer cell lines has been conducted . For example, certain compounds have been found to induce apoptotic and necrotic cell death in breast cancer cell MDA-MB-231 .

Anti-HIV Agents

Naphthyridines have also been studied for their potential as anti-HIV agents. For instance, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .

Antimicrobial Properties

Naphthyridines have been studied for their antimicrobial properties. They could potentially be used in the treatment of various bacterial and viral infections .

Analgesic and Anti-inflammatory Activities

Naphthyridines have also been found to have analgesic and anti-inflammatory activities, making them potentially useful in the treatment of pain and inflammation .

Antioxidant Activities

Naphthyridines have demonstrated antioxidant activities, which means they could potentially be used to combat oxidative stress, a key factor in many chronic diseases .

Synthesis of Metal Complexes

Naphthyridines have been used in the synthesis of metal complexes . These complexes can have a variety of applications, including in catalysis and materials science.

Photophysical Applications

Naphthyridines have been used in photophysical applications . Their unique optical properties make them useful in areas such as fluorescence imaging and optoelectronics.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

The synthesis, reactivity, and applications of naphthyridine derivatives have been a focus of research in the last 18 years . Future research may continue to explore novel synthetic strategies, investigate the reactivity of these compounds with various reagents, and examine their potential applications in medicinal chemistry and materials science .

properties

IUPAC Name

4-chloro-1,7-naphthyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-6-3-7(9(13)14)12-8-4-11-2-1-5(6)8/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDPCVHSTBDNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=N2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,7-naphthyridine-2-carboxylic acid

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